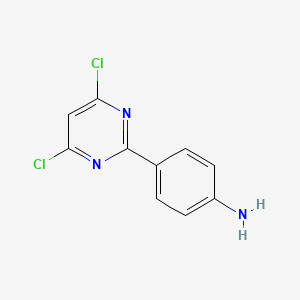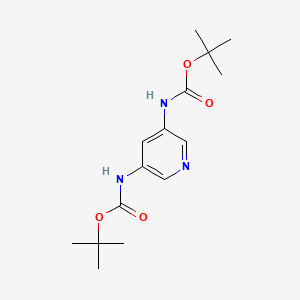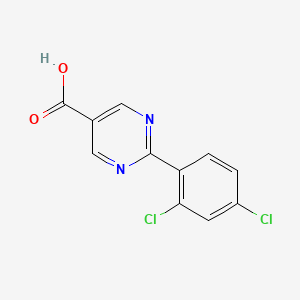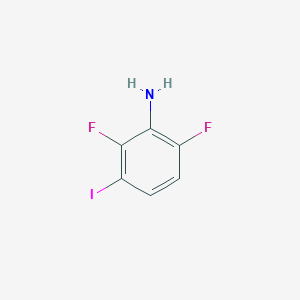
2,5-Di(pyridin-4-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Di(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C17H12N2O. It is a derivative of benzaldehyde, where two pyridin-4-yl groups are attached to the 2 and 5 positions of the benzene ring. This compound is known for its applications in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Di(pyridin-4-yl)benzaldehyde can be synthesized through the reaction of 2,5-dibromobenzaldehyde with pyridin-4-ylboronic acid under Suzuki coupling conditions. The reaction typically involves a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like K2CO3, and is carried out in a solvent like toluene or DMF at elevated temperatures .
Industrial Production Methods
The use of continuous flow reactors and automated systems could enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Di(pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and CrO3.
Reduction: Reducing agents like NaBH4 or LiAlH4 are typically used.
Substitution: Nucleophiles such as amines or hydrazines can react with the aldehyde group under mild conditions.
Major Products Formed
Oxidation: 2,5-Di(pyridin-4-yl)benzoic acid.
Reduction: 2,5-Di(pyridin-4-yl)benzyl alcohol.
Substitution: Schiff bases or hydrazones, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Di(pyridin-4-yl)benzaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Di(pyridin-4-yl)benzaldehyde largely depends on its application. In the context of MOFs, it acts as a bridging ligand, coordinating with metal ions to form extended network structures. The pyridin-4-yl groups provide sites for coordination, while the aldehyde group can participate in further functionalization . In biological applications, it may interact with specific molecular targets through hydrogen bonding, π-π interactions, and coordination bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Di(pyridin-4-yl)benzaldehyde
- 2,6-Di(pyridin-4-yl)benzaldehyde
- 4-(2-Pyridyl)benzaldehyde
Uniqueness
2,5-Di(pyridin-4-yl)benzaldehyde is unique due to its specific substitution pattern, which influences its coordination behavior and reactivity. The positioning of the pyridin-4-yl groups at the 2 and 5 positions allows for the formation of distinct coordination geometries and topologies in MOFs, making it a valuable ligand in materials science .
Eigenschaften
Molekularformel |
C17H12N2O |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
2,5-dipyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C17H12N2O/c20-12-16-11-15(13-3-7-18-8-4-13)1-2-17(16)14-5-9-19-10-6-14/h1-12H |
InChI-Schlüssel |
UGVILPKAAXAGON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)C=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11766059.png)

![Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B11766070.png)
![1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11766073.png)


![(Z)-6,6'-dibromo-1,1'-bis(2-decyltetradecyl)-1H,1'H,2H,2'H-[3,3'-biindolylidene]-2,2'-dione](/img/structure/B11766098.png)

![3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B11766110.png)


![(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11766119.png)
